Cas no 98006-93-0 (4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-)

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- structure
98006-93-0 structure
Productnaam:4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
CAS-nummer:98006-93-0
MF:C7H14O5S
MW:210.248061656952
CID:1002334
PubChem ID:471

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- Chemische en fysische eigenschappen

Naam en identificatie

    • 3,3`,4`,5,7-pentahydroxyflavanone
    • 2-(3,4-DIHYDROXYPHENYL)-3,5,7-TRIHYDROXY-2,3-DIHYDRO-4H-CHROMEN-4-ONE
    • (2R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
    • (2R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-one
    • TAXIFOLIN
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R-trans)-
    • Flavanone, 3,3',4',5,7-pentahydroxy- (8CI)
    • (2R,3R)-2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4H-1-benzopyran-4-one
    • (+)-(2R,3R)-Dihydroquercetin
    • (+)-Dihydroquercetin
    • (+)-Taxifolin
    • (+)-trans-Taxifolin
    • (2R,3R)-(+)-Taxifolin
    • (2R,3R)-3,3',4',5,7-Pentahydroxyflavanone
    • (2R,3R)-Dihydroquercetin
    • 2,3-Dihydroquercetin
    • 3,5,7,3',4'-Pentahydroxyflavanone
    • Dihydroquercetin
    • Diquertin
    • Distylin
    • Flamena
    • Flamena D
    • Flavomix
    • HSA 8432
    • Jikuberuchin
    • Lariksin
    • Lavitol
    • Taxifoliol
    • 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-3,4-dihydro-2H-1-benzopyran-4-one
    • SMR001456521
    • BCP13395
    • NCGC00261882-01
    • NCGC00094447-03
    • FLAVANONE,3',4',5',7-PENTAHYDROXY
    • FT-0638403
    • NCGC00016024-06
    • FT-0642352
    • SDCCGSBI-0051164.P002
    • J-015393
    • NSC2801
    • 2-(3,4-Dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-1-benzopyran-4-one
    • (y)-Taxifolin
    • HMS3656E11
    • 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxychroman-4-one
    • AKOS001482428
    • Oprea1_121838
    • EU-0101197
    • FT-0604481
    • CHEBI:38747
    • FT-0650551
    • 215257-15-1
    • (?)-Taxifolin
    • (+)-Dihydroquercetin; (+)-Taxifolin
    • SCHEMBL39570
    • Lopac0_001197
    • (+/-)-dihydroquercetin
    • AKOS016347422
    • NCGC00016024-05
    • SR-01000076159
    • 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-chroman-4-one
    • NCGC00674398-01
    • STO167
    • ( inverted question mark)-Taxifolin
    • SR-01000076159-1
    • HMS3393M22
    • MLS006011784
    • NSC-2801
    • HMS3393I06
    • 98006-93-0
    • BDBM496932
    • NS00115878
    • 3,5,7,3',4'-Pentahydroxyflavanone, 2,3-dihydro-
    • Tox21_501197
    • 2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydrochromen-4-one
    • HMS3263P15
    • rel-(2R,3R)-2-(3,4-dihydroxyphenyl)-3,5,7-trihydroxy-2,3-dihydro-4H-chromen-4-one
    • NCGC00016024-02
    • HMS3373K02
    • cmdc.202100576, 15
    • T 4512
    • NCGC00016024-03
    • Dihydroquercetin; Taxifoliol; (+)-Dihydroquercetin; (+)-Taxifoli
    • LP01197
    • NCGC00094447-02
    • NCGC00094447-01
    • NCGC00016024-04
    • (+/-)-Taxifolin
    • DTXSID60859394
    • CCG-205271
    • HMS3428O01
    • 2-(3,4-Dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-4h-1-benzopyran-4-on
    • STK725114
    • QUERCETIN_met014
    • 4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)-
    • Inchi: InChI=1S/C15H12O7/c16-7-4-10(19)12-11(5-7)22-15(14(21)13(12)20)6-1-2-8(17)9(18)3-6/h1-5,14-19,21H
    • InChI-sleutel: CXQWRCVTCMQVQX-UHFFFAOYSA-N
    • LACHT: C1=CC(=C(C=C1C2C(C(=O)C3=C(C=C(C=C3O2)O)O)O)O)O

Berekende eigenschappen

  • Exacte massa: 304.058
  • Monoisotopische massa: 304.058
  • Aantal isotopen atomen: 0
  • Aantal waterstofbonddonors: 5
  • Aantal waterstofbondacceptatoren: 7
  • Zware atoomtelling: 22
  • Aantal draaibare bindingen: 1
  • Complexiteit: 428
  • Aantal covalent gebonden eenheden: 1
  • Gedefinieerd atoomstereocentrumaantal: 0
  • Ongedefinieerd atoomstereocentrumaantal: 2
  • Gedefinieerd stereocenter aantal obligaties: 0
  • Ongedefinieerd stereocenter aantal bindingen: 0
  • XLogP3: 1.5
  • Topologisch pooloppervlak: 127A^2

Experimentele eigenschappen

  • Dichtheid: 1.702
  • Kookpunt: 687.6°C at 760 mmHg
  • Vlampunt: 264.2°C
  • Brekindex: 1.762
  • PSA: 127.45000
  • LogboekP: 1.18630

4H-1-Benzopyran-4-one, 2-(3,4-dihydroxyphenyl)-2,3-dihydro-3,5,7-trihydroxy-, (2R,3R)- Gerelateerde literatuur

Aanbevolen leveranciers
Enjia Trading Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Enjia Trading Co., Ltd
Changzhou Guanjia Chemical Co., Ltd
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Changzhou Guanjia Chemical Co., Ltd
HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
HUNAN  CHEMFISH PHARMACEUTICAL CO.,LTD
Nanjing Jubai Biopharm
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Nanjing Jubai Biopharm
Hubei Changfu Chemical Co., Ltd.
Goudlid
Audited Supplier Gecontroleerde leverancier
CN Leverancier
Bulk
Hubei Changfu Chemical Co., Ltd.